1-Menthene

Catalytic Hydrogenation Regioselectivity p-Menthadiene

1-Menthene (CAS 11028-39-0), also known as p-1-menthene or carvomenthene, is a monoterpene hydrocarbon belonging to the p-menthane skeleton class of monoterpenoids. It possesses the molecular formula C₁₀H₁₈ and a molecular weight of 138.25 g/mol.

Molecular Formula C32H62O4S
Molecular Weight 138.25 g/mol
CAS No. 11028-39-0
Cat. No. B224986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Menthene
CAS11028-39-0
Synonyms1-menthene
o-menthene
Molecular FormulaC32H62O4S
Molecular Weight138.25 g/mol
Structural Identifiers
SMILESCC1=C(CCCC1)C(C)C
InChIInChI=1S/C10H18/c1-8(2)10-7-5-4-6-9(10)3/h8H,4-7H2,1-3H3
InChIKeyJXMFWIFYAPYINL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Menthene (CAS 11028-39-0): Technical Identity and Procurement-Relevant Characteristics


1-Menthene (CAS 11028-39-0), also known as p-1-menthene or carvomenthene, is a monoterpene hydrocarbon belonging to the p-menthane skeleton class of monoterpenoids. It possesses the molecular formula C₁₀H₁₈ and a molecular weight of 138.25 g/mol . Structurally, it features a cyclohexene ring with methyl and isopropyl substituents, differentiating it from fully saturated menthane (C₁₀H₂₀) and the more abundant natural isomer Δ³-menthene . It is typically procured as a colorless to pale yellow liquid with a boiling point of 172.1 °C at 760 mmHg, density of approximately 0.8 g/cm³, and a vapor pressure of 1.8 mmHg at 25 °C . 1-Menthene is primarily produced via the partial hydrogenation of limonene or other p-menthadienes, and it serves as a key intermediate in the synthesis of menthol and as a bio-based solvent alternative to petroleum-derived hydrocarbons [1].

Why 1-Menthene Cannot Be Substituted by Other p-Menthane Monoterpenes in Industrial Processes


Despite sharing the same C₁₀H₁₈ molecular formula with other menthenes (e.g., Δ³-menthene, 2-menthene), 1-menthene exhibits distinct regio- and stereochemical properties that critically govern its behavior in catalytic hydrogenation, isomerization, and oxidation reactions. The position of the double bond at the 1-position (conjugated to the ring junction) results in a unique kinetic profile: in the selective hydrogenation of limonene, the terminal C═C bond is reduced 8-fold faster than the internal double bond, enabling precise control over product distribution [1]. Furthermore, conventional hydrogenation catalysts such as Ni or Pd preferentially yield 1-menthene or 2-menthene from p-menthadienes, whereas the synthesis of 3-menthene—required for menthol production—necessitates specialized Ru-based homogeneous catalysts [2]. Substituting 1-menthene with its isomers in synthetic sequences would require additional isomerization steps, compromising process efficiency and yield. The quantitative evidence presented below demonstrates why 1-menthene must be specified based on its unique reaction selectivity and physical properties rather than generic terpene class membership.

Quantitative Differentiation of 1-Menthene Against Closest Analogs: A Procurement-Focused Evidence Guide


Catalyst-Dependent Selectivity: 1-Menthene as the Predominant Product of Conventional Hydrogenation vs. 3-Menthene via Specialized Ru Catalysts

In the hydrogenation of nonconjugated para-menthadienes, conventional heterogeneous catalysts based on nickel or palladium produce predominantly 1-menthene or 2-menthene [1]. In contrast, the selective synthesis of 3-menthene—the key intermediate for menthol production—requires a homogeneous ruthenium(II) catalyst complex [1]. This fundamental difference in product distribution necessitates distinct procurement strategies: 1-menthene is the default product of standard hydrogenation conditions, whereas 3-menthene demands specialized catalyst systems and process control.

Catalytic Hydrogenation Regioselectivity p-Menthadiene

Kinetic Selectivity in Limonene Hydrogenation: 8-Fold Rate Difference Between Terminal and Internal Double Bonds

In the partial hydrogenation of limonene to produce (+)-p-1-menthene, detailed kinetic studies revealed an 8-fold difference in reaction rate between the hydrogenation of the terminal C═C bond and the internal double bond [1]. The heterogeneous catalyst Pt/C exhibits high activity and selectivity for the reduction of limonene exclusively to (+)-p-1-menthene under mild conditions (room temperature, 3 bar H₂) [1]. This kinetic preference enables precise control over the partial hydrogenation product and prevents over-hydrogenation to menthane.

Hydrogenation Kinetics Regioselectivity Pt/C Catalysis

Pressure-Dependent Product Control: Quantitative 1-Menthene Yield at Low H₂ Pressure vs. Menthane at High Pressure

In solvent-free limonene hydrogenation using Rh/Alumina catalyst, 1-menthene was quantitatively produced at low hydrogen pressure (0.275 MPa), whereas the fully saturated product menthane was predominantly obtained at higher pressure (2.75 MPa) [1]. The addition of water to the reaction system favored menthene production even at elevated pressures [1]. This pressure-dependent selectivity provides a direct means to tune product distribution between 1-menthene and menthane based solely on process parameters.

Hydrogenation Process Control Rh/Alumina Catalyst

Physicochemical Property Differentiation: Boiling Point and Density Comparison Across 1-Menthene, 3-Menthene, and Menthane

1-Menthene exhibits a boiling point of 172.1 °C at 760 mmHg and a density of approximately 0.8 g/cm³ (estimated 0.823 g/cm³) . In comparison, the isomeric 3-menthene possesses a boiling point of 173.5 °C and a density of 0.813 g/cm³ [1], while fully saturated p-menthane (C₁₀H₂₀) has a lower boiling point of approximately 168-171 °C and a density of 0.797-0.809 g/cm³ [2]. These differences, though modest, are sufficient to enable separation via fractional distillation and are critical for analytical identification and quality control in procurement specifications.

Physical Properties Separation Science Analytical Chemistry

Catalyst Stability and Recyclability: Consistent 1-Menthene Yield Across Three Consecutive Batch Cycles

The Pt/C catalyst used for the selective hydrogenation of limonene to (+)-p-1-menthene demonstrated consistent catalytic activity and stability throughout recycling tests under batch conditions [1]. Conversion of limonene and selectivity towards (+)-p-1-menthene remained stable over three consecutive cycles in a batch reactor [1]. This robust performance enabled the successful implementation of the catalytic system into continuous flow operations, providing a scalable and sustainable route for 1-menthene production [1].

Catalyst Recycling Process Sustainability Continuous Flow

Research and Industrial Applications Where 1-Menthene Provides Verifiable Technical Advantage


Bio-Based Solvent for Natural Product Extraction

1-Menthene, either as a pure compound or in mixture with menthane, has been investigated as a renewable, bio-based alternative to petroleum-derived solvents such as n-hexane for the extraction of natural products including β-carotene, vanillin, and rosmarinic acid [1]. Its production from limonene—a widely available terpene from citrus waste—aligns with circular economy principles and offers a sustainable solvent option with tunable polarity and volatility based on the menthene/menthane ratio [1].

Intermediate for Menthol and Flavor/Fragrance Synthesis

1-Menthene serves as a key intermediate in the multi-step synthesis of menthol, one of the most important flavor and fragrance compounds globally. While 3-menthene is the direct precursor for menthol via hydroboration, 1-menthene can be isomerized to 3-menthene or utilized in alternative synthetic routes [1]. The ability to produce 1-menthene quantitatively from limonene using Rh/Alumina at low pressure (0.275 MPa) provides a cost-effective entry point into the p-menthane synthetic manifold [2].

Catalysis Research and Kinetic Studies

The selective hydrogenation of limonene to 1-menthene serves as a model reaction for studying regioselective catalysis, particularly the preferential reduction of terminal over internal double bonds. The 8-fold kinetic difference between the two reactive sites provides a sensitive probe for evaluating new catalyst formulations and reaction engineering strategies [1]. Researchers developing heterogeneous catalysts for selective hydrogenation rely on 1-menthene as a benchmark product to assess catalyst performance.

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